3,6-Dichlorobenzo[d]isoxazole
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Overview
Description
3,6-Dichlorobenzo[d]isoxazole is a heterocyclic compound with the molecular formula C7H3Cl2NO. It is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential . The compound features a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-hydroxy-6-chlorobenzisoxazole with phosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in a microwave reactor at 150°C for 30 minutes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic route suggests its potential for industrial application, given the appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dichlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The isoxazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the isoxazole ring.
Scientific Research Applications
3,6-Dichlorobenzo[d]isoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Isoxazole derivatives, including this compound, have been studied for their potential antimicrobial, antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-Dichlorobenzo[d]isoxazole is not fully elucidated. it is known that isoxazole derivatives can interact with various molecular targets, including enzymes and receptors, leading to a range of biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of reactive intermediates that can participate in further chemical transformations .
Comparison with Similar Compounds
- 3-Chlorobenzo[d]isoxazole
- 5-Chlorobenzo[d]isoxazole
- 3,5-Dichlorobenzo[d]isoxazole
Comparison: 3,6-Dichlorobenzo[d]isoxazole is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,6-dichloro-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POPXRBHETNDMFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)ON=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544035 |
Source
|
Record name | 3,6-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16263-54-0 |
Source
|
Record name | 3,6-Dichloro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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